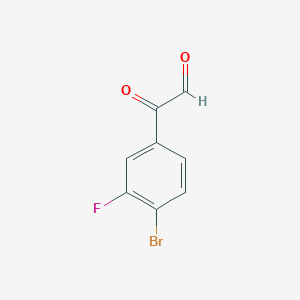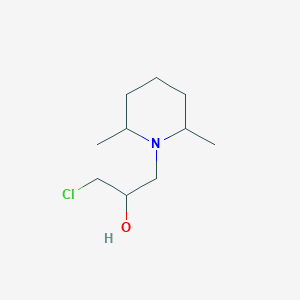
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is an organic compound with a complex structure that includes a chlorinated propanol backbone and a substituted piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves the chlorination of a propanol derivative followed by the introduction of a 2,6-dimethylpiperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced separation techniques to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements.
化学反应分析
Types of Reactions
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-Chloro-2-propanol: A simpler chlorinated propanol derivative.
2,6-Dimethylpiperidine: The piperidine moiety without the chlorinated propanol backbone.
Chloropropanol derivatives: Other compounds with similar chlorinated propanol structures.
Uniqueness
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and a substituted piperidine ring
属性
分子式 |
C10H20ClNO |
|---|---|
分子量 |
205.72 g/mol |
IUPAC 名称 |
1-chloro-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20ClNO/c1-8-4-3-5-9(2)12(8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3 |
InChI 键 |
XCGQELAHRBSLQS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1CC(CCl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


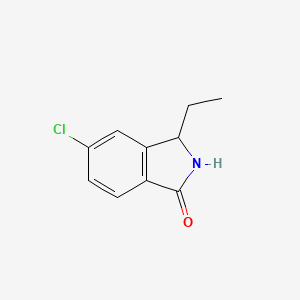
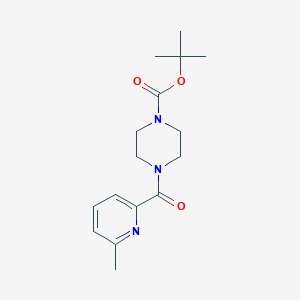
![2-(Methylsulfonyl)-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B8564559.png)
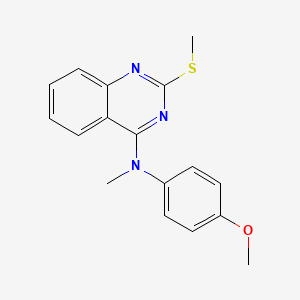
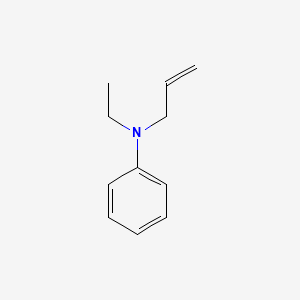

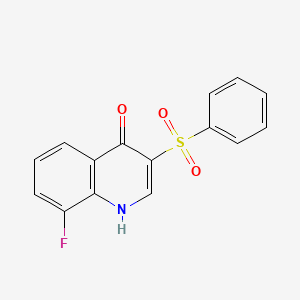
![4-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid](/img/structure/B8564599.png)
![N-[2-(4-aminoanilino)ethyl]methanesulfonamide; sulfuric acid](/img/structure/B8564605.png)
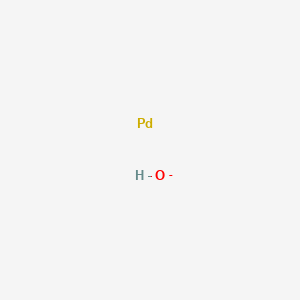
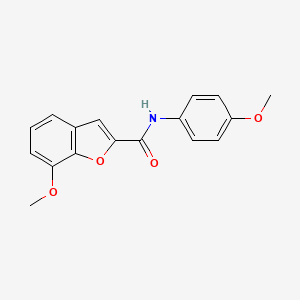
![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)
![2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8564642.png)
